(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE
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Overview
Description
(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated indole moiety and a diphenylpropenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. The initial step often includes the chlorination of indole to form 5-chloroindole. This is followed by the formation of the indole derivative through a reaction with a suitable aldehyde or ketone. The final step involves the coupling of the indole derivative with 2,3-diphenyl-2-propenamide under specific reaction conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorinated indole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[(5-BROMO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(Z)-N-[(5-FLUORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE: Similar structure but with a fluorine atom instead of chlorine.
(Z)-N-[(5-IODO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorine atom in the indole moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c25-20-11-12-23-19(14-20)15-21(27-23)16-26-24(28)22(18-9-5-2-6-10-18)13-17-7-3-1-4-8-17/h1-15,27H,16H2,(H,26,28)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYJXASHONKTH-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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